Cas no 2156572-86-8 (Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate is a specialized organic compound featuring a multifunctional structure, combining an ester group, amino functionality, and a hydroxyl group. Its unique molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of complex bioactive molecules. The presence of both dimethylamino and hydroxyl groups enhances its reactivity and potential for further derivatization. This compound is particularly useful in pharmaceutical research, where it may serve as a precursor for drug candidates or chiral building blocks. Its ester moiety also offers versatility in downstream modifications. High purity grades ensure consistent performance in demanding applications.
Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate structure
2156572-86-8 structure
商品名:Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
CAS番号:2156572-86-8
MF:C8H18N2O3
メガワット:190.240122318268
CID:5770913
PubChem ID:165481883

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate 化学的及び物理的性質

名前と識別子

    • EN300-1297805
    • methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
    • 2156572-86-8
    • Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
    • インチ: 1S/C8H18N2O3/c1-10(2)5-6(11)4-7(9)8(12)13-3/h6-7,11H,4-5,9H2,1-3H3
    • InChIKey: JAMKLLJHIXIISM-UHFFFAOYSA-N
    • ほほえんだ: OC(CN(C)C)CC(C(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 190.13174244g/mol
  • どういたいしつりょう: 190.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 75.8Ų

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1297805-100mg
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
100mg
$930.0 2023-09-30
Enamine
EN300-1297805-500mg
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
500mg
$1014.0 2023-09-30
Enamine
EN300-1297805-2.5g
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
2.5g
$2379.0 2023-06-06
Enamine
EN300-1297805-5000mg
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
5000mg
$3065.0 2023-09-30
Enamine
EN300-1297805-5.0g
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
5g
$3520.0 2023-06-06
Enamine
EN300-1297805-0.05g
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
0.05g
$1020.0 2023-06-06
Enamine
EN300-1297805-1000mg
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
1000mg
$1057.0 2023-09-30
Enamine
EN300-1297805-1.0g
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
1g
$1214.0 2023-06-06
Enamine
EN300-1297805-10.0g
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
10g
$5221.0 2023-06-06
Enamine
EN300-1297805-2500mg
methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate
2156572-86-8
2500mg
$2071.0 2023-09-30

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate 関連文献

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoateに関する追加情報

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate (CAS No. 2156572-86-8): A Comprehensive Overview

Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate (CAS No. 2156572-86-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional attributes, holds promise in various applications, particularly in the development of novel therapeutic agents and biochemical research tools.

The molecular structure of Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate consists of a five-carbon chain with an amino group at the second carbon, a dimethylamino group at the fifth carbon, and a hydroxyl group at the fourth carbon. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both basic (amine and dimethylamino) and acidic (hydroxyl) functional groups allows for diverse chemical modifications, enabling its use in the synthesis of more complex molecules.

In recent years, there has been a surge in research focused on the development of new scaffolds for drug discovery. The structural features of Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate make it an attractive candidate for designing molecules with enhanced pharmacological properties. For instance, the combination of amino and hydroxyl groups can facilitate hydrogen bonding interactions with biological targets, while the dimethylamino group can contribute to lipophilicity and membrane permeability.

One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive peptides and peptidomimetics. The flexible five-carbon backbone provides a suitable framework for mimicking natural peptide sequences while introducing additional functional groups to modulate bioactivity. This has led to its exploration in the development of inhibitors for enzyme targets and as a building block for peptidomimetic drugs.

Recent studies have highlighted the utility of Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate in the synthesis of novel antimicrobial agents. The structural motifs present in this compound have shown promise in disrupting bacterial cell wall synthesis and inhibiting key enzymatic pathways involved in bacterial growth. These findings are particularly relevant in the context of rising antibiotic resistance, where innovative therapeutic strategies are urgently needed.

The compound's unique chemical properties also make it a valuable tool in biochemical research. Its ability to act as a precursor for more complex molecules has been leveraged in studies aimed at understanding enzyme mechanisms and developing new synthetic methodologies. For example, researchers have utilized derivatives of Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate to probe the active sites of various enzymes, providing insights into their catalytic mechanisms.

In addition to its applications in drug discovery and biochemical research, Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate has found utility in materials science. Its ability to form stable complexes with metal ions has been explored in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.

The synthesis of Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the functionalization of a five-carbon precursor, followed by selective introduction of the amino, dimethylamino, and hydroxyl groups. Advanced synthetic techniques such as asymmetric catalysis have been employed to enhance yield and purity.

The growing interest in this compound underscores its significance as a versatile building block in organic synthesis. As research continues to uncover new applications for Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate, its role in pharmaceutical development and material science is expected to expand further. The compound's unique structural features offer a rich foundation for innovation, making it an indispensable tool for chemists and biologists alike.

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